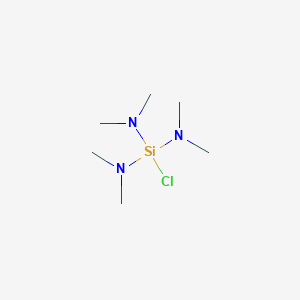

Tris(dimethylamino)chlorosilane

Overview

Description

Tris(dimethylamino)chlorosilane is a chemical compound used in various applications, particularly in the field of organosilicon chemistry. It is known for its unique structural and reactive properties, making it a subject of interest in materials science and chemical synthesis.

Synthesis Analysis

- Tris(dimethylamino)silyl substituted aniline was prepared by a metathesis reaction of lithium anilide with this compound, yielding corresponding lithium salt products (Konrad, Grünwald, Belaj, & Mösch‐Zanetti, 2009).

Molecular Structure Analysis

- The molecular structure of tris(dimethylamino)silane and -germane compounds was characterized by X-ray crystallography, revealing short Si−H and Ge−H bonds and an increase in the s character of the bonds due to the encapsulation of the hydrogen atom bonded to silicon and germanium (Kawachi, Tanaka, & Tamao, 1997)](https://consensus.app/papers/synthesis-structures-tris2dimethylaminophenylsilane-kawachi/4ba22411ebcb57dd9627061b8ea40a91/?utm_source=chatgpt).

Chemical Reactions and Properties

- The reactions of this compound in the formation of various organolithium compounds, including polyhedral and dimeric structures, have been extensively studied, demonstrating the compound's ability to form complex structures with lithium (Konrad et al., 2009).

Physical Properties Analysis

- The study of (dimethylamino)halogenosilanes in the gas phase by electron diffraction and the crystal and molecular structures of mono- and di-chloro(dimethylamino)silane by X-ray diffraction at low temperatures provided insights into their monomeric structures and the conformations about the Si–N bonds, suggesting the importance of repulsions between the nitrogen lone pair and the halogen atoms on silicon (Anderson, Blake, Cradock, Ebsworth, Rankin, Robertson, & Welch, 1987).

Chemical Properties Analysis

- Electron cyclotron resonance chemical vapor deposition of silicon oxynitrides using tris(dimethylamino)silane as an organosilicon source was studied, showcasing the deposition of films with varying compositions from Si3N4 to SiO2 at low substrate temperatures, indicating the versatility of tris(dimethylamino)silane in thin film deposition (Boudreau, Boumerzoug, Mascher, & Jessop, 1993).

Scientific Research Applications

Silicon Oxynitride Thin Films : Tris(dimethylamino)silane has been used as an organosilicon source for depositing silicon oxynitride thin films in a low-temperature electron cyclotron resonance plasma enhanced chemical vapor deposition reactor. The films had compositions varying from Si3N4 to SiO2 and showed low levels of carbon and bonded hydrogen. The deposition rate for high-quality Si3N4 was notably high (Boudreau, Boumerzoug, Mascher, & Jessop, 1993).

Lithium Tris(dimethylamino)silylamide Preparation : A study described the synthesis of lithium tris(dimethylamino)silylamide via a metathesis reaction. This compound, when treated with n-butyl lithium, yielded various lithium salts and organolithium compounds with polynuclear lithium cores (Konrad, Grünwald, Belaj, & Mösch‐Zanetti, 2009).

2H-SiC Film Synthesis : Tris(dimethylamino) silane was used as a precursor for synthesizing 2H-SiC films on graphite and sapphire substrates by laser chemical vapor deposition. The films displayed a-axis-oriented columnar grains and were deposited at a significant rate (Ito, Kanno, & Goto, 2015).

Dissociative Chemisorption Studies : There was a first-principles theoretical study on the dissociative chemisorption of tris(dimethylamino)silane on a hydroxylated SiO2(001) surface. It indicated that sequential dissociation of this compound is limited, which impacts the density and purity of SiO2 films (Li, Wu, Zhou, Han, Karwacki, Xiao, Lei, & Cheng, 2009).

Silicon Nitride Film Synthesis : A study investigated the use of tris(dimethylamino)silane with NH3 for synthesizing silicon nitride films by low-pressure chemical vapor deposition. The films were found to be stoichiometric with a significant carbon content and displayed amorphous and highly tensile characteristics (Levy, Lin, Grow, Boeglin, & Shalvoy, 1996).

Safety and Hazards

Mechanism of Action

Target of Action

Tris(dimethylamino)chlorosilane is a chemical compound used primarily in organic synthesis as a chlorosilane reagent and catalyst . Its primary targets are organic compounds that require modification or synthesis .

Mode of Action

The compound interacts with its targets through chemical reactions, specifically by donating its chlorosilane group to the target molecule . This can result in changes to the target molecule’s structure and properties .

Biochemical Pathways

Its use in the synthesis of various organic compounds suggests that it could indirectly influence a wide range of biochemical pathways through the products it helps create .

Result of Action

The primary result of this compound’s action is the successful synthesis or modification of target organic compounds . The specific molecular and cellular effects depend on the nature of the target compound and the intended outcome of the synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, it should be handled and stored in a controlled environment, typically under dry and cool conditions . It is also sensitive to heat, flames, and sparks .

properties

IUPAC Name |

N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZCZVGQEADVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](N(C)C)(N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClN3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065410 | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13307-05-6 | |

| Record name | 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

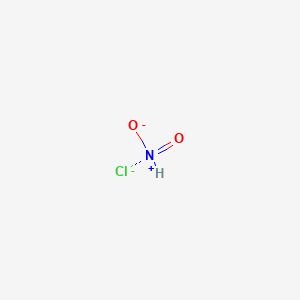

Q1: What is known about the structure of Tris(dimethylamino)chlorosilane?

A: this compound (ClSi(NMe₂)₃) exhibits a C3 symmetry and features planar nitrogen atoms. This structural information was determined using electron diffraction studies, specifically by analyzing the radical distribution curve of the molecule in its gaseous state. []

Q2: Has this compound been used as a precursor in any synthetic reactions?

A: Yes, this compound acts as a key starting material in the synthesis of lithium salts containing the [LiNPh{Si(NMe₂)₃}] anion. [] This reaction involves the metathesis of this compound with lithium anilide, highlighting its versatility as a reagent.

Q3: Are there any notable structural features observed in compounds derived from this compound?

A: Interestingly, when the lithium salt [LiNPh{Si(NMe₂)₃}] is further reacted with n-butyl lithium, it can lead to the formation of compounds containing unique lithium cores. Depending on the solvent used for crystallization, the reaction yields either [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ (crystallized in heptane) or [Li₂(THF)₂N(C₆H₄){Si(NMe₂)₃}]₂ (crystallized in tetrahydrofuran). [] Notably, [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ exhibits a rare Li₈ core adopting the Johnson solid J26 (Gyrobifastigium) geometry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.